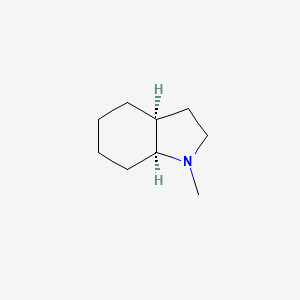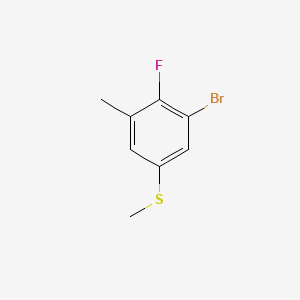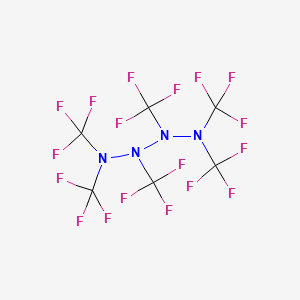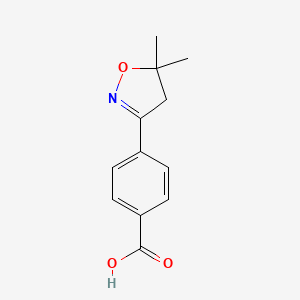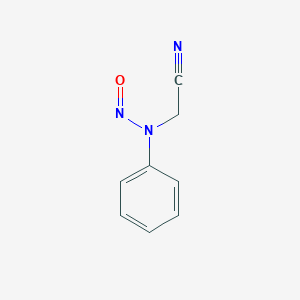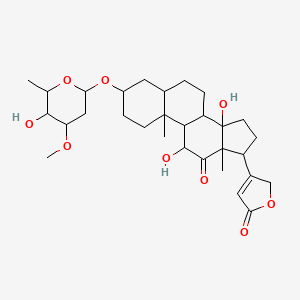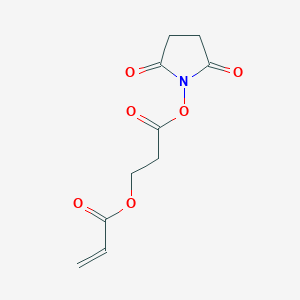
3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a succinimide group and an acrylate moiety, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
The synthesis of 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate typically involves the reaction of acrylic acid with N-hydroxysuccinimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the succinimide group is replaced by other nucleophiles.
Addition Reactions: The acrylate moiety allows for addition reactions, such as Michael addition, where nucleophiles add to the double bond.
Polymerization: The acrylate group can undergo polymerization reactions, forming polymers with diverse properties.
Common reagents used in these reactions include bases, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate has a wide range of scientific research applications:
Chemistry: It is used as a crosslinker in polymer chemistry, enabling the formation of complex polymer networks.
Biology: The compound is employed in protein crosslinking studies to investigate protein-protein interactions.
Mechanism of Action
The mechanism of action of 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate involves its reactivity with nucleophiles, such as amines and thiols. The succinimide group acts as a leaving group, facilitating the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including protein crosslinking and polymerization .
Comparison with Similar Compounds
Similar compounds to 3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropyl acrylate include:
2,5-Dioxopyrrolidin-1-yl acrylate: Shares the succinimide and acrylate groups but differs in the specific structure and reactivity.
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Contains two succinimide groups and is used in protein crosslinking studies.
N-Succinimidyl acrylate: Similar in structure and used for similar applications in protein modification and crosslinking
These compounds highlight the versatility and unique properties of this compound in various scientific and industrial applications.
Properties
Molecular Formula |
C10H11NO6 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-prop-2-enoyloxypropanoate |
InChI |
InChI=1S/C10H11NO6/c1-2-9(14)16-6-5-10(15)17-11-7(12)3-4-8(11)13/h2H,1,3-6H2 |
InChI Key |
QRFYVWLSONYALS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



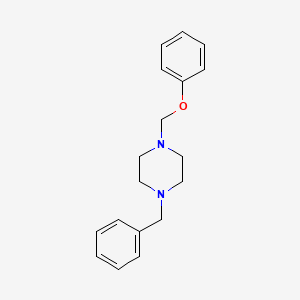
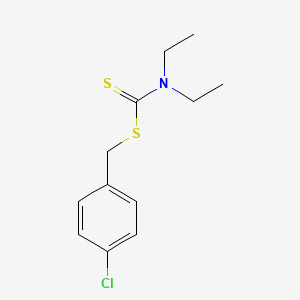
![Cyclopenta[cd]azulene](/img/structure/B14757204.png)

